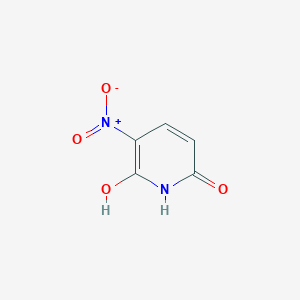

3-Nitropyridine-2,6-diol

Description

Structure

3D Structure

Properties

IUPAC Name |

6-hydroxy-5-nitro-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O4/c8-4-2-1-3(7(10)11)5(9)6-4/h1-2H,(H2,6,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OANIJGWISUGBFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC(=C1[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80396670 | |

| Record name | 3-Nitropyridine-2,6-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80396670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16013-84-6 | |

| Record name | 3-Nitropyridine-2,6-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80396670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-Nitropyridine-2,6-diol from Pyridine

Abstract

This technical guide provides a comprehensive, in-depth overview of a robust synthetic pathway for the preparation of 3-nitropyridine-2,6-diol, a valuable heterocyclic compound, commencing from pyridine. This document is tailored for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The guide delineates a strategic multi-step synthesis, beginning with the chlorination of pyridine, followed by nitration and subsequent hydrolysis to yield the target molecule. Each synthetic step is detailed with a focus on the underlying reaction mechanisms, experimental protocols, and critical process parameters. The causality behind experimental choices is elucidated to provide a deeper understanding of the synthesis. All quantitative data is summarized for clarity, and key transformations are visualized through reaction schemes and mechanistic diagrams. This guide is grounded in authoritative scientific literature to ensure technical accuracy and reproducibility.

Introduction and Strategic Overview

Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, appearing in a wide array of pharmaceuticals and biologically active compounds. The introduction of nitro and hydroxyl functionalities to the pyridine ring can significantly modulate its electronic properties and biological activity, making compounds like this compound attractive targets for synthesis. This guide details a strategic and reliable synthetic route from the readily available starting material, pyridine, to the target compound, this compound.

The direct functionalization of the pyridine ring presents unique challenges due to its electron-deficient nature, which deactivates it towards electrophilic substitution. Therefore, a multi-step approach is necessary. The chosen synthetic strategy involves the following key transformations:

-

Chlorination of Pyridine: Introduction of chloro groups at the 2 and 6 positions to activate the pyridine ring for subsequent reactions.

-

Nitration of 2,6-Dichloropyridine: Electrophilic nitration at the 3-position of the dichlorinated pyridine intermediate.

-

Hydrolysis of 2,6-Dichloro-3-nitropyridine: Nucleophilic substitution of the chloro groups with hydroxyl groups to afford the final product.

This pathway is advantageous as it utilizes well-established reactions and provides good control over the regioselectivity of the substitutions.

Logical Flow of the Synthesis

Caption: Overall synthetic workflow from pyridine to this compound.

Detailed Synthetic Procedures and Mechanistic Insights

Step 1: Synthesis of 2,6-Dichloropyridine from Pyridine

The initial step involves the dichlorination of pyridine. This is a crucial step as the chloro substituents serve as activating groups for the subsequent nitration and as leaving groups for the final hydrolysis.

Reaction Scheme:

Experimental Protocol:

Causality and Mechanistic Considerations:

The direct chlorination of pyridine is an electrophilic substitution reaction. The pyridine ring is electron-deficient, making it less reactive than benzene. The reaction proceeds via a series of steps, with 2-chloropyridine formed as an intermediate. Further chlorination at elevated temperatures leads to the formation of 2,6-dichloropyridine. The harsh reaction conditions are necessary to overcome the low reactivity of the pyridine ring.

Step 2: Synthesis of 2,6-Dichloro-3-nitropyridine

This step introduces the nitro group at the 3-position of the pyridine ring. The presence of the two electron-withdrawing chloro groups at the 2 and 6 positions directs the incoming electrophile to the 3-position.

Reaction Scheme:

Experimental Protocol:

-

In a three-necked flask equipped with a stirrer, add 80 mL of concentrated sulfuric acid at room temperature.

-

Slowly add 7.4 g (0.05 mol) of 2,6-dichloropyridine to the sulfuric acid with stirring.

-

Subsequently, slowly add 10.1 g (0.1 mol) of potassium nitrate.

-

After the addition is complete, continue stirring for 30 minutes.

-

Slowly raise the temperature to 120°C and maintain the reaction at this temperature for 10 hours.

-

After the reaction is complete, cool the mixture to room temperature and pour it into crushed ice with stirring.

-

The precipitated white solid is collected by filtration, washed with ice water until neutral, and dried to yield 2,6-dichloro-3-nitropyridine.

Expected Yield: Approximately 80%.

Causality and Mechanistic Insights:

The nitration of 2,6-dichloropyridine is a classic electrophilic aromatic substitution. The reaction proceeds through the formation of a nitronium ion (NO₂⁺) from the reaction of nitric acid and sulfuric acid. The electron-withdrawing chloro groups deactivate the pyridine ring but direct the electrophilic attack to the meta-position (C-3 and C-5). Due to steric hindrance, the attack at the C-3 position is favored.

Mechanism of Nitration:

Caption: Mechanism of electrophilic nitration of 2,6-dichloropyridine.

Step 3: Synthesis of this compound

The final step is the hydrolysis of the chloro groups in 2,6-dichloro-3-nitropyridine to hydroxyl groups. This is a nucleophilic aromatic substitution reaction where hydroxide ions act as the nucleophile.

Reaction Scheme:

Experimental Protocol:

A specific, detailed experimental protocol for the hydrolysis of 2,6-dichloro-3-nitropyridine to this compound is not explicitly detailed in the provided search results. However, based on general principles of nucleophilic aromatic substitution on electron-deficient pyridine rings, the following protocol is proposed:

-

Dissolve 2,6-dichloro-3-nitropyridine in a suitable solvent such as aqueous dioxane or dimethyl sulfoxide (DMSO).

-

Add an excess of a strong base, such as sodium hydroxide or potassium hydroxide (e.g., 2-4 equivalents).

-

Heat the reaction mixture under reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and neutralize it with a mineral acid (e.g., HCl) to precipitate the product.

-

The crude product can be collected by filtration, washed with water, and purified by recrystallization.

Causality and Mechanistic Insights:

The pyridine ring in 2,6-dichloro-3-nitropyridine is highly electron-deficient due to the presence of the nitrogen atom and the three electron-withdrawing groups (two chloro and one nitro). This makes the carbon atoms attached to the chlorine atoms susceptible to nucleophilic attack. The reaction proceeds via a Meisenheimer-like intermediate.

Mechanism of Hydrolysis:

An In-depth Technical Guide to 3-Nitropyridine-2,6-diol: Structure, Properties, and Synthetic Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Nitropyridine-2,6-diol is a functionalized heterocyclic compound of significant interest within medicinal chemistry and materials science. As a derivative of the pyridine scaffold, which is a privileged structure in numerous FDA-approved drugs, this molecule presents a unique combination of reactive sites: two hydroxyl groups susceptible to tautomerization, and an electron-withdrawing nitro group that modulates the electronic properties and reactivity of the pyridine ring.[1][2] This guide provides a comprehensive technical overview of this compound, addressing its structural nuances, predicted chemical properties, and plausible synthetic routes. Given the limited direct experimental data for this specific molecule, this document synthesizes information from closely related analogues to offer scientifically grounded insights for researchers exploring its potential applications.

Molecular Structure and Tautomerism: A Compound of Multiple Personalities

The chemical identity of this compound is not defined by a single structure but rather by an equilibrium of several tautomeric forms. This phenomenon is critical as the predominant tautomer dictates the molecule's chemical behavior, including its reactivity, solubility, and interaction with biological targets.[3] The principal tautomers are the aromatic diol form and various non-aromatic pyridone forms.

-

Pyridine-2,6-diol form: This is the fully aromatic tautomer.

-

6-Hydroxy-3-nitro-2(1H)-pyridone: A keto-enol tautomer.

-

2-Hydroxy-3-nitro-6(1H)-pyridone: Another keto-enol tautomer.

-

3-Nitropyridine-2,6(1H,3H)-dione: The diketo tautomer.

Studies on the analogous compound, 2,6-dihydroxypyridine, show that in aqueous solutions, the hydroxypyridone tautomer is the favored species.[4] This preference is attributed to the stability conferred by hydrogen bonding with polar solvents and the inherent strength of the carbonyl bond.[4][5] It is therefore highly probable that this compound also predominantly exists in its hydroxypyridone forms in polar media.[6][7]

Caption: Tautomeric equilibrium of this compound.

Physicochemical and Spectroscopic Properties

| Property | Predicted/Inferred Value | Basis for Prediction |

| Molecular Formula | C₅H₄N₂O₄ | Confirmed by supplier data.[8] |

| Molecular Weight | 156.10 g/mol | Calculated from the molecular formula. |

| CAS Number | 16013-84-6 | Confirmed by supplier data.[8] |

| Acidity (pKa) | < 4.5 | The predicted pKa of 2,6-dihydroxypyridine is ~4.5.[4][9] The strongly electron-withdrawing nitro group at the 3-position is expected to increase the acidity of the hydroxyl groups, thus lowering the pKa. |

| Appearance | Expected to be a solid at room temperature. | Based on the properties of similar dihydroxypyridines.[9] |

| Solubility | Likely soluble in polar protic solvents like water and alcohols due to the presence of multiple hydrogen bond donors and acceptors. | The predominance of hydroxypyridone tautomers would enhance solubility in polar solvents.[4] |

| ¹H NMR | Two doublets in the aromatic region (δ 6-9 ppm) corresponding to the two protons on the pyridine ring. The chemical shifts would be influenced by the electron-withdrawing nitro group. | General principles of NMR spectroscopy for substituted pyridines. |

| ¹³C NMR | Signals for five carbon atoms, with those closest to the nitro and oxygen substituents shifted downfield. | Predicted based on the effects of electronegative substituents on carbon chemical shifts. |

| IR Spectroscopy | Strong absorbances expected for O-H and N-H stretching (3200-3500 cm⁻¹), C=O stretching (in pyridone forms, ~1650 cm⁻¹), and asymmetric/symmetric stretching of the NO₂ group (~1550 and 1350 cm⁻¹). | Characteristic vibrational frequencies of the functional groups present in the various tautomers.[10][11] |

| Mass Spectrometry | Expected molecular ion peak [M]+ at m/z 156.0171. | Calculated exact mass for the molecular formula C₅H₄N₂O₄. |

Synthesis and Chemical Reactivity

While a definitive, optimized synthesis for this compound is not published, a logical and feasible synthetic strategy involves the hydrolysis of 2,6-dichloro-3-nitropyridine. This precursor is readily synthesized via the nitration of 2,6-dichloropyridine.[12][13][14]

Proposed Synthetic Pathway

Sources

- 1. mdpi.com [mdpi.com]

- 2. 2,6-Dihydroxypyridine | C5H5NO2 | CID 69371 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]

- 4. Buy 2,6-Dihydroxypyridine | 626-06-2 [smolecule.com]

- 5. wuxibiology.com [wuxibiology.com]

- 6. youtube.com [youtube.com]

- 7. chemtube3d.com [chemtube3d.com]

- 8. 16013-84-6|this compound|BLD Pharm [bldpharm.com]

- 9. 2,6-Dihydroxypyridine price,buy 2,6-Dihydroxypyridine - chemicalbook [chemicalbook.com]

- 10. Synthesis, Spectroscopic Characterization, X-Ray Structure, and DFT Calculations of Some New 1,4-Dihydro-2,6-Dimethyl-3,5 -Pyridinedicarboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ijrcs.org [ijrcs.org]

- 12. 2,6-Dichloro-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 13. US4310671A - Process for producing 2,6-dichloro-3-nitropyridine - Google Patents [patents.google.com]

- 14. CN102584688A - Preparing method of 2,6-dichloro-3-nitropyridine - Google Patents [patents.google.com]

Spectroscopic Characterization of 3-Nitropyridine-2,6-diol: A Predictive and Methodological Guide

Introduction

3-Nitropyridine-2,6-diol is a heterocyclic organic compound featuring a pyridine core substituted with two hydroxyl groups and a nitro group. The electronic interplay between the electron-donating hydroxyl groups and the electron-withdrawing nitro group on the aromatic ring makes it a molecule of interest for potential applications in medicinal chemistry and materials science. Accurate structural elucidation is the cornerstone of any such research, and for this, a combination of spectroscopic techniques remains the gold standard.

Tautomerism: A Critical Consideration

Before delving into the spectroscopic data, it is crucial to address the likely tautomeric forms of this compound. Hydroxypyridines, particularly those with hydroxyl groups at the 2- and 6-positions, can exist in equilibrium with their pyridone tautomers. For this compound, several tautomeric forms are possible, with the keto-enol forms likely being significant contributors to the overall structure in solution and the solid state. This tautomerism will have a profound impact on the observed spectroscopic data, particularly in NMR and IR spectroscopy. The expected data presented below will consider these possibilities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide critical information about the electronic environment of the hydrogen and carbon atoms, respectively.

Predicted ¹H NMR Spectrum

The pyridine ring of this compound contains two protons. Their chemical shifts will be influenced by the positions and electronic nature of the substituents. The two hydroxyl groups are strongly electron-donating, which would typically shield the ring protons, shifting them upfield. Conversely, the nitro group at the 3-position is strongly electron-withdrawing, causing a deshielding effect (downfield shift), especially for adjacent protons.

The protons at the C4 and C5 positions are expected to appear as doublets due to coupling with each other. The presence of exchangeable protons from the hydroxyl (O-H) or amide (N-H) groups in the pyridone tautomers would likely appear as broad singlets, the chemical shifts of which would be highly dependent on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |

| H4 | 7.0 - 7.5 | Doublet (d) | 8 - 9 | Deshielded by the adjacent nitro group and influenced by the hydroxyl/keto group at C6. |

| H5 | 6.0 - 6.5 | Doublet (d) | 8 - 9 | Shielded by the adjacent hydroxyl/keto group at C6. |

| OH/NH | 5.0 - 12.0 | Broad Singlet (br s) | - | Position is highly variable depending on solvent, concentration, and tautomeric form. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reveal five distinct signals for the carbon atoms of the pyridine ring. The carbons bearing the hydroxyl/keto groups (C2 and C6) are expected to be significantly deshielded and appear far downfield. The carbon attached to the nitro group (C3) will also be deshielded.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C2 | 160 - 165 | Attached to an oxygen and nitrogen, deshielded. Likely a carbonyl carbon in the pyridone form. |

| C3 | 125 - 130 | Attached to the electron-withdrawing nitro group. |

| C4 | 115 - 120 | Influenced by the adjacent nitro group. |

| C5 | 105 - 110 | Shielded by the adjacent hydroxyl/keto group at C6. |

| C6 | 160 - 165 | Attached to an oxygen and nitrogen, deshielded. Likely a carbonyl carbon in the pyridone form. |

Experimental Protocol for NMR Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound sample

-

Deuterated solvent (e.g., DMSO-d₆, Methanol-d₄)

-

NMR tubes (5 mm)

-

Pipettes

-

Vortex mixer

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of the this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial. DMSO-d₆ is often a good choice for polar, hydroxylated compounds.

-

Vortex the mixture until the sample is fully dissolved.

-

Transfer the solution into a 5 mm NMR tube.

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

-

Acquire a standard ¹H NMR spectrum. A spectral width of 12-16 ppm is typically sufficient.

-

Acquire a broadband proton-decoupled ¹³C NMR spectrum. A spectral width of 200-220 ppm is generally appropriate. For low concentration samples, a larger number of scans will be necessary to achieve an adequate signal-to-noise ratio.

-

Causality Behind Experimental Choices:

-

Solvent Choice: The choice of a deuterated solvent is critical to avoid large solvent signals in the ¹H NMR spectrum. DMSO-d₆ is chosen for its ability to dissolve polar compounds and its exchangeable proton signal does not typically interfere with the aromatic region.

-

Shimming: This process corrects for inhomogeneities in the magnetic field, leading to sharper spectral lines and better resolution.

Caption: General workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. For this compound, IR spectroscopy will be particularly useful for identifying the hydroxyl, nitro, and pyridine ring functionalities, as well as providing evidence for the presence of a carbonyl group if the pyridone tautomer is present.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Rationale |

| 3200 - 3500 (broad) | O-H Stretch | Characteristic of hydroxyl groups, likely broadened due to hydrogen bonding. |

| 3000 - 3100 | Aromatic C-H Stretch | Typical for protons on an aromatic ring. |

| ~1650 | C=O Stretch | A strong absorption in this region would be indicative of the pyridone tautomer. |

| 1580 - 1620 | C=C and C=N Ring Stretch | Characteristic vibrations of the pyridine ring. |

| 1500 - 1550 | Asymmetric NO₂ Stretch | A strong and characteristic absorption for the nitro group. |

| 1340 - 1380 | Symmetric NO₂ Stretch | Another strong and characteristic absorption for the nitro group. |

| 1200 - 1300 | C-O Stretch | Associated with the hydroxyl groups. |

Experimental Protocol for IR Spectroscopy (ATR)

Objective: To obtain the infrared spectrum of this compound.

Materials:

-

This compound sample (solid)

-

FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

Spatula

-

Kimwipes and a suitable solvent (e.g., isopropanol) for cleaning

Procedure:

-

Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a Kimwipe dampened with a suitable solvent and allowing it to dry.

-

Background Scan: Record a background spectrum of the empty ATR accessory. This will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid this compound sample onto the ATR crystal.

-

Apply Pressure: Use the pressure arm to press the sample firmly and evenly against the crystal.

-

Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Cleaning: After data collection, clean the ATR crystal thoroughly.

Causality Behind Experimental Choices:

-

ATR Technique: ATR is a modern, rapid, and convenient method for analyzing solid samples directly without the need for extensive sample preparation like creating KBr pellets.

-

Background Scan: This is essential to remove spectral contributions from atmospheric CO₂ and water vapor, as well as any instrumental artifacts.

Caption: Workflow for IR analysis using an ATR accessory.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and insights into the molecular structure.

Predicted Mass Spectrum

For this compound (C₅H₄N₂O₄), the molecular weight is 156.10 g/mol . The molecular ion peak (M⁺˙) in an electron ionization (EI) mass spectrum would be expected at m/z 156. The fragmentation pattern will be dictated by the presence of the nitro and hydroxyl groups on the pyridine ring.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment | Rationale for Fragmentation |

| 156 | [C₅H₄N₂O₄]⁺˙ | Molecular Ion (M⁺˙) |

| 126 | [M - NO]⁺˙ | Loss of nitric oxide, a common fragmentation for aromatic nitro compounds. |

| 110 | [M - NO₂]⁺ | Loss of the nitro group. |

| 98 | [M - NO - CO]⁺˙ | Subsequent loss of carbon monoxide from the [M - NO]⁺˙ fragment. |

| 82 | [M - NO₂ - CO]⁺ | Subsequent loss of carbon monoxide from the [M - NO₂]⁺ fragment. |

Experimental Protocol for Mass Spectrometry (EI-MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

-

This compound sample

-

Volatile solvent (e.g., methanol, acetonitrile)

-

GC-MS or a direct insertion probe MS system

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent.

-

Instrument Setup: Set the appropriate parameters for the mass spectrometer, including the ionization energy (typically 70 eV for EI), mass range, and scan speed.

-

Sample Introduction: Introduce the sample into the ion source. This can be done via a direct insertion probe for solid samples or through a GC inlet for sufficiently volatile and thermally stable compounds.

-

Data Acquisition: Acquire the mass spectrum.

-

Data Analysis: Identify the molecular ion peak and analyze the major fragment ions to propose a fragmentation pathway.

Causality Behind Experimental Choices:

-

Electron Ionization (EI): EI is a hard ionization technique that provides reproducible mass spectra with extensive fragmentation, which is valuable for structural elucidation.

-

70 eV: This is the standard ionization energy used in EI-MS to generate a consistent and comparable fragmentation pattern.

Caption: A typical workflow for mass spectrometry analysis.

Conclusion

This guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features expected for this compound. The presented ¹H NMR, ¹³C NMR, IR, and MS data are based on sound chemical principles and comparisons with analogous structures. The detailed protocols offer a standardized approach for researchers to obtain high-quality data for this and other novel compounds. The interplay of the substituent effects and the potential for tautomerism make this compound a molecule whose definitive spectroscopic characterization will be a valuable contribution to the chemical literature.

References

Please note that as no direct data for this compound was found, the references below pertain to general spectroscopic principles and data for related compounds that informed the predictions in this guide.

-

PubChem Compound Summary for CID 137630, 3-Nitropyridine. National Center for Biotechnology Information. [Link]

-

2,6-Dihydroxypyridine. Wikipedia. [Link]

-

Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. [Link]

-

Spectroscopic dataset of Hedione's derivatives gathered during process development. National Center for Biotechnology Information. [Link]

-

Pyridine. NIST Chemistry WebBook. [Link]

An In-depth Technical Guide to 2,6-Dihydroxy-3-nitropyridine (CAS No. 16013-84-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dihydroxy-3-nitropyridine, identified by the CAS number 16013-84-6, is a pivotal chemical intermediate, primarily recognized for its role in the synthesis of a wide array of functionalized pyridine derivatives. While not typically an end-product in pharmaceutical applications, its unique structural features make it an invaluable building block in the development of novel therapeutic agents and agrochemicals. This guide provides a comprehensive overview of its chemical properties, synthesis, applications in drug discovery, and a list of commercial suppliers.

Physicochemical Properties

The fundamental properties of 2,6-dihydroxy-3-nitropyridine are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Source |

| CAS Number | 16013-84-6 | [1][2] |

| Molecular Formula | C₅H₄N₂O₄ | [1] |

| Molecular Weight | 156.1 g/mol | [1] |

| Melting Point | 321 °C (decomposes) | [1] |

| Boiling Point | 353.5±42.0 °C (Predicted) | [1] |

| Density | 1.65±0.1 g/cm³ (Predicted) | [1] |

| pKa | 3.27±0.53 (Predicted) | [1] |

| Storage Temperature | 2-8°C | [1] |

Synthesis and Chemical Transformations

The primary significance of 2,6-dihydroxy-3-nitropyridine lies in its utility as a precursor for more complex molecules, most notably 2,6-dichloro-3-nitropyridine. This transformation is a critical step in the synthesis of various bioactive compounds.

Experimental Protocol: Synthesis of 2,6-dichloro-3-nitropyridine

This protocol details the chlorination of 2,6-dihydroxy-3-nitropyridine, a key transformation in leveraging its synthetic potential.

Materials:

-

2,6-dihydroxy-3-nitropyridine (0.2 mol)

-

Triphosgene (0.13 mol)

-

N,N-dimethylformamide (DMF)

-

Chloroform

-

Saturated brine solution

-

Anhydrous sodium sulfate

-

Ice water

Procedure:

-

To a 250 ml four-necked flask equipped with a thermometer, mechanical stirrer, and reflux condenser, add 70 g of N,N-dimethylformamide.

-

Add 31.2 g (0.2 mol) of 2,6-dihydroxy-3-nitropyridine and 38.6 g (0.13 mol) of triphosgene to the flask.

-

Stir the reaction mixture at 80-85 °C for 6 hours.

-

Cool the reaction mixture to 20-25 °C.

-

Slowly pour the residue into 200 grams of ice water.

-

Extract the aqueous mixture three times with 50 g of chloroform for each extraction.

-

Combine the organic phases and wash with 30 g of saturated brine.

-

Dry the organic phase with 5 g of anhydrous sodium sulfate.

-

Remove the solvent by rotary evaporation to yield 2,6-dichloro-3-nitropyridine.[3]

The following diagram illustrates the pivotal role of 2,6-dihydroxy-3-nitropyridine as a synthetic intermediate.

Caption: Synthetic pathway from 2,6-dihydroxy-3-nitropyridine to bioactive molecules.

Applications in Drug Discovery and Agrochemicals

While 2,6-dihydroxy-3-nitropyridine itself is not known for direct biological activity, its derivative, 2,6-dichloro-3-nitropyridine, is a versatile intermediate. The nitropyridine nucleus is a recognized pharmacophore and a key component in many bioactive molecules.[4][5] Pyridine-based ring systems are prevalent in a significant number of FDA-approved drugs, highlighting their importance in medicinal chemistry.[6][7]

Derivatives of 2,6-dichloro-3-nitropyridine have been investigated for a range of biological activities, including:

-

Antiviral and Anti-inflammatory Profiles: Fused heterocycles containing nitropyridine systems have shown potential in these therapeutic areas.[5]

-

Insecticidal Agents: Pyridine derivatives have been successfully developed and utilized as insecticides.[5]

Safety and Handling

Detailed safety information for 2,6-dihydroxy-3-nitropyridine is not extensively documented. However, based on the safety data for structurally related nitropyridine compounds, the following precautions are advised:

-

Handling: Use in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling. Wear protective gloves, protective clothing, eye protection, and face protection.[8][9]

-

First Aid:

-

If on skin: Wash with plenty of soap and water.

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.

-

-

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.[10]

Suppliers

2,6-Dihydroxy-3-nitropyridine (CAS 16013-84-6) is available from a number of chemical suppliers. Researchers should always request a certificate of analysis to ensure the purity and identity of the compound.

| Supplier | Contact Information |

| Meryer (Shanghai) Chemical Technology Co., Ltd. | Tel: 4006356688, 18621169109; Email: |

| Pure Chemistry Scientific Inc. | Tel: 001-857-928-2050 or 1-888-588-9418; Email: |

| SynAsst Chemical | Tel: 021-60343070 |

| Shanghai Worldyang Chemical Co.,Ltd. | Tel: 021-021-56795766; Email: |

| ChengDu TongChuangYuan Pharmaceutical Co.Ltd. | Tel: 028-83379370, 13880556291; Email: |

This is not an exhaustive list and other suppliers may be available.[1]

Conclusion

2,6-Dihydroxy-3-nitropyridine is a crucial, though often overlooked, molecule in the synthesis of high-value chemical entities. Its primary role as a synthetic intermediate allows for the creation of a diverse range of functionalized pyridines with significant potential in drug discovery and agrochemical development. A thorough understanding of its properties and reactivity is essential for chemists and researchers aiming to leverage the versatile nitropyridine scaffold in their work.

References

- European Patent Office. (1996). PROCESS FOR PREPARING 2,4-DIHYDROXYPYRIDINE AND 2,4-DIHYDROXY-3-NITROPYRIDINE - EP 0909270 B1.

-

BioCrick. (n.d.). 2,4-Dihydroxy-3-nitropyridine | CAS:89282-12-2 | High Purity | Manufacturer. Retrieved from [Link]

- Google Patents. (n.d.). US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine.

- Google Patents. (n.d.). US6307054B1 - Process for preparing 2,4- dihydroxypyridine and 2,4- dihydroxy-3-nitropyridine.

-

MDPI. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]

- Google Patents. (n.d.). US4310671A - Process for producing 2,6-dichloro-3-nitropyridine.

-

Dovepress. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 2,6-Dichloro-3-nitropyridine - PMC. Retrieved from [Link]

-

PubMed. (2008). Structure of 2,6-dihydroxypyridine 3-hydroxylase from a nicotine-degrading pathway. Retrieved from [Link]

-

Wikipedia. (n.d.). 2,6-Dihydroxypyridine. Retrieved from [Link]

-

Dove Medical Press. (2025). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Retrieved from [Link]

Sources

- 1. 2,6-DIHYDROXY-3-NITROPYRIDINE CAS#: 16013-84-6 [m.chemicalbook.com]

- 2. 2,6-DIHYDROXY-3-NITROPYRIDINE | 16013-84-6 [chemicalbook.com]

- 3. 2,6-Dichloro-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 4. mdpi.com [mdpi.com]

- 5. 2,6-Dichloro-3-nitropyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dovepress.com [dovepress.com]

- 7. researchgate.net [researchgate.net]

- 8. echemi.com [echemi.com]

- 9. fishersci.com [fishersci.com]

- 10. guidechem.com [guidechem.com]

Reactivity of the hydroxyl groups in 3-Nitropyridine-2,6-diol

An In-depth Technical Guide to the Reactivity of Hydroxyl Groups in 3-Nitropyridine-2,6-diol

Executive Summary

This compound is a heterocyclic compound of significant interest due to its unique electronic architecture. The presence of two electron-donating hydroxyl groups and a potent electron-withdrawing nitro group on the pyridine scaffold creates a complex interplay of reactivity. This guide provides a comprehensive analysis of the factors governing the reactivity of the hydroxyl groups in this molecule. We will delve into the critical role of tautomerism, the electronic influence of the substituents, and provide detailed, field-proven protocols for the selective derivatization of the hydroxyl moieties through O-alkylation and O-acylation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and manipulate the chemistry of this versatile scaffold.

Structural and Electronic Landscape

A fundamental understanding of the structural and electronic properties of this compound is paramount to predicting its chemical behavior. The molecule's reactivity is not merely that of a substituted phenol; it is profoundly influenced by the pyridine nitrogen and the interplay between its functional groups.

The Critical Role of Tautomerism

Hydroxypyridines, particularly those with hydroxyl groups at the 2- and 6-positions (α- and γ- to the ring nitrogen), exist in a dynamic equilibrium with their pyridone tautomers.[1][2] In the case of this compound, this equilibrium is complex, involving multiple potential forms that dictate the available sites for reaction. While the di-hydroxy form is aromatic, the pyridone forms benefit from a stable amide-like resonance.[1] The solvent environment can significantly influence the position of this equilibrium.[2] This tautomerism is the single most important factor to consider, as it determines whether reactions will occur on the oxygen atoms (O-alkylation/acylation) or the ring nitrogen (N-alkylation/acylation).[3][4]

Caption: Tautomeric equilibria in this compound.

Competing Electronic Effects

The reactivity of the hydroxyl groups is a direct consequence of the electronic push-pull system within the molecule:

-

Electron-Withdrawing Nitro Group (-NO₂): The nitro group is a powerful deactivating group, withdrawing electron density from the pyridine ring through both inductive (-I) and resonance (-M) effects.[5][6] This makes the ring electron-deficient, which significantly increases the acidity of the hydroxyl protons compared to those on a non-nitrated ring. The electron deficiency is most pronounced at the ortho and para positions relative to the nitro group.[5][7]

-

Electron-Donating Hydroxyl Groups (-OH): Conversely, the hydroxyl groups are activating, donating electron density to the ring via a resonance (+M) effect, which involves the lone pairs on the oxygen atoms. This donation partially counteracts the effect of the nitro group and the electronegative ring nitrogen.[8]

This electronic tug-of-war makes the hydroxyl protons more acidic and susceptible to deprotonation, while the oxygen atoms remain sufficiently nucleophilic to participate in substitution reactions once deprotonated.

Caption: Push-pull electronic effects in this compound.

Probing Hydroxyl Group Reactivity: Experimental Protocols

The derivatization of the hydroxyl groups in this compound primarily involves O-alkylation and O-acylation. The choice of reagents and conditions is critical to achieve high yields and selectivity, avoiding unwanted side reactions such as N-alkylation of the pyridone tautomers.

O-Alkylation via Williamson Ether Synthesis

O-alkylation is a robust method for converting the hydroxyl groups to ethers. This reaction typically proceeds via an Sₙ2 mechanism, requiring the deprotonation of the hydroxyl group to form a more potent nucleophile (an alkoxide), which then attacks an alkyl halide.

Causality Behind Experimental Choices:

-

Base Selection: A strong, non-nucleophilic base is essential to ensure complete deprotonation without competing in the alkylation reaction. Sodium hydride (NaH) is an excellent choice as it irreversibly deprotonates the hydroxyl groups, and the only byproduct, H₂ gas, is easily removed, driving the equilibrium forward.

-

Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) is ideal. These solvents can solvate the cation (Na⁺) but do not solvate the alkoxide anion, leaving its nucleophilicity intact.

-

Inert Atmosphere: The alkoxide intermediates are sensitive to air and moisture. Performing the reaction under an inert atmosphere (e.g., Argon or Nitrogen) is crucial to prevent quenching of the nucleophile and other side reactions.

Detailed Protocol:

-

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, condenser, and argon inlet, add this compound (1.0 eq).

-

Solvation: Add anhydrous DMF (or THF) via syringe to dissolve the starting material (approx. 0.1 M concentration).

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 2.2 eq) portion-wise. Caution: H₂ gas evolution.

-

Activation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until gas evolution ceases, indicating complete formation of the di-alkoxide.

-

Alkylation: Add the alkyl halide (e.g., iodomethane or benzyl bromide, 2.2-2.5 eq) dropwise via syringe at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.

-

Workup: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography to yield the desired O-alkylated product.

O-Acylation to Form Ester Derivatives

O-acylation is used to convert the hydroxyl groups into esters, which can be useful as protecting groups or to modulate the biological activity of the core structure.[9]

Causality Behind Experimental Choices:

-

Reagent Selection: Acyl chlorides or anhydrides are highly reactive acylating agents. Acetic anhydride is commonly used for acetylation.

-

Solvent/Base: Pyridine is an excellent choice as it serves as both a solvent and a base.[9] It neutralizes the HCl or carboxylic acid byproduct generated during the reaction, preventing protonation of the starting material and driving the reaction to completion. 4-Dimethylaminopyridine (DMAP) is often added in catalytic amounts to significantly accelerate the reaction.

-

Chemoselectivity: Under these basic/neutral conditions, acylation will occur at the most nucleophilic sites. To achieve selective O-acylation over N-acylation, one can exploit acidic conditions. In the presence of a strong acid like trifluoroacetic acid, the ring nitrogen is protonated, rendering it non-nucleophilic and favoring acylation on the neutral hydroxyl groups.[10]

Detailed Protocol (Pyridine/DMAP Method):

-

Preparation: To a round-bottom flask with a magnetic stir bar, dissolve this compound (1.0 eq) in dry pyridine under an argon atmosphere.

-

Catalyst Addition: Add a catalytic amount of DMAP (0.1 eq).

-

Acylation: Cool the solution to 0 °C and add acetic anhydride (2.5 eq) dropwise.

-

Reaction: Allow the mixture to warm to room temperature and stir until TLC analysis indicates the complete consumption of the starting material.

-

Quenching & Workup: Co-evaporate the reaction mixture with toluene to remove excess pyridine. Dilute the residue with dichloromethane and wash sequentially with 1 M HCl (to remove residual pyridine/DMAP), water, saturated aqueous NaHCO₃, and brine.[9]

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: Purify the resulting crude ester by column chromatography or recrystallization.

Workflow and Characterization

A systematic workflow is essential for successful synthesis and validation.

Caption: General experimental workflow for derivatization.

Spectroscopic Characterization Data

Confirming the structure of the derivatized product is achieved through standard spectroscopic methods. The following table summarizes the expected changes upon successful O-alkylation or O-acylation.

| Technique | Starting Material (Diol) | O-Alkylated Product (Ether) | O-Acylated Product (Ester) |

| ¹H NMR | Broad singlet for -OH protons (disappears on D₂O exchange) | Disappearance of -OH signal. Appearance of new signals corresponding to the alkyl group (e.g., ~3.9 ppm for -OCH₃). | Disappearance of -OH signal. Appearance of a sharp singlet around 2.1-2.3 ppm for the acetyl methyl group (-OCOCH₃). |

| ¹³C NMR | Carbons attached to -OH (C2, C6) appear at ~160-165 ppm. | Upfield shift of C2/C6 carbons. Appearance of new carbon signal for the alkyl group (e.g., ~55 ppm for -OCH₃). | C2/C6 carbons remain in a similar region. Appearance of a carbonyl signal (~168-170 ppm) and a methyl signal (~21 ppm). |

| FT-IR | Broad O-H stretch (~3200-3500 cm⁻¹) | Disappearance of the broad O-H stretch. Appearance of C-O ether stretch (~1250-1050 cm⁻¹). | Disappearance of the broad O-H stretch. Appearance of a strong C=O ester stretch (~1760-1770 cm⁻¹). |

| Mass Spec (ESI+) | [M+H]⁺ at m/z 157.02 | [M+H]⁺ corresponding to the addition of the alkyl group(s). E.g., for di-methylation: m/z 185.05. | [M+H]⁺ corresponding to the addition of the acyl group(s). E.g., for di-acetylation: m/z 241.04. |

Conclusion

The reactivity of the hydroxyl groups in this compound is a nuanced interplay of tautomeric equilibria and competing electronic effects. The strong electron-withdrawing nitro group enhances the acidity of the hydroxyl protons, facilitating their derivatization. However, careful consideration of the potential for N-alkylation/acylation of the pyridone tautomers is essential for achieving chemical selectivity. By employing appropriate reaction conditions, such as the use of strong, non-nucleophilic bases for O-alkylation and tailored acidic or basic conditions for O-acylation, the hydroxyl groups can be reliably and selectively functionalized. The protocols and characterization data provided in this guide offer a robust framework for researchers to explore the chemistry of this valuable heterocyclic scaffold.

References

- Brainly. (2021). Does the nitro group on the pyridine ring make the ring more electron-rich or more electron-deficient? brainly.com.

- Reynard, G., Lai, C., Azek, E., & Lebel, H. (2025). O-Alkylation of hydroxypyridines and derivatives via transient alkyl diazonium species. Tetrahedron Letters, 155396.

- YouTube. (2010). Hydroxypyridine-Pyridone Tautomerism.

- Wang, N., Huang, Y., Zi, Y., Wang, M., & Huang, W. (2024). P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters. Journal of Organic Chemistry, 89, 3657-3665.

- Benchchem. The Nitrile Group as a Modulator of Electronic Properties in the Pyridine Ring: An In-depth Technical Guide.

- ResearchGate. (2025). The Investigation of the Alkylation Reactions of Hydroxy and En‐Oximes with Some Halohydrins and Epoxides.

- ResearchGate. (2025). A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions.

- Scanlan, M. J., Hillier, I. H., & MacDowell, A. A. Theoretical studies of the tautomeric equilibriums and isomer energetics of 2-, 3-, and 4-hydroxypyridine. Journal of the American Chemical Society.

- ResearchGate. (2025). Tautomerism of hydroxypyridines (I): The structure of 2,4-dihydroxypyridine.

- ResearchGate. (2025). Nitropyridines, Their Synthesis and Reactions.

- Pearson. (2024). EAS Reactions of Pyridine.

- ChemicalBook. 2,6-Dichloro-3-nitropyridine synthesis.

- Chemistry Stack Exchange. (2014). Is the Nitrogen in pyridine electron withdrawing and what effect does this have on electrophilic substitution?

- WuXi Biology. How about Tautomers?

- National Institutes of Health (NIH). (2016).

- GlycoPODv2. (2021). O-Acetylation using acetic anhydride in pyridine.

- RSC Publishing. (2023). Investigation of free radical scavenging activity of pyridine derivatives containing hydroxyl and amino functional groups: experimental and quantum chemical approaches.

- PubMed Central (PMC). (2015).

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. wuxibiology.com [wuxibiology.com]

- 3. P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. brainly.com [brainly.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. Investigation of free radical scavenging activity of pyridine derivatives containing hydroxyl and amino functional groups: experimental and quantum chemical approaches - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 9. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 3-Nitropyridine-2,6-diol in Common Organic Solvents

Abstract

The solubility of active pharmaceutical ingredients (APIs) and key chemical intermediates is a cornerstone of successful drug development and process chemistry. Poor solubility can impede formulation, reduce bioavailability, and create significant challenges in purification and synthesis. This technical guide provides a comprehensive analysis of the solubility characteristics of 3-Nitropyridine-2,6-diol (CAS No. 16013-84-6), a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental solubility data for this specific molecule, this paper establishes a predictive solubility framework grounded in its physicochemical properties, the known characteristics of its structural analogue 2,6-dihydroxypyridine, and fundamental principles of chemical interactions. We present detailed protocols for the definitive experimental determination of solubility via the Shake-Flask method, offer expert analysis on expected solubility in a range of common organic solvents, and provide a practical framework for researchers working with this and structurally related compounds.

Introduction: The Critical Role of Solubility

In the fields of pharmaceutical sciences and synthetic chemistry, the solubility of a compound is a critical physicochemical property that dictates its utility and behavior. For drug development professionals, solubility directly influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately affecting its therapeutic efficacy.[1] For chemists, understanding solubility is essential for designing effective reaction conditions, developing robust purification strategies (such as crystallization), and ensuring the homogeneity of analytical samples.

This compound is a functionalized pyridine derivative. The pyridine ring is a privileged structural motif found in numerous FDA-approved drugs.[2] The presence of two hydroxyl groups and a nitro group imparts a unique electronic and structural character to the molecule, suggesting a complex solubility profile that is highly dependent on the solvent environment. This guide aims to provide researchers, scientists, and drug development professionals with a foundational understanding of these characteristics and the tools to experimentally verify them.

Physicochemical Properties of this compound and its Analogue

To predict the solubility of this compound, we must first understand its intrinsic molecular properties and compare them to a well-characterized structural analogue, 2,6-dihydroxypyridine. The addition of a nitro group is expected to significantly increase the molecule's polarity and introduce a strong hydrogen bond acceptor site, while the acidic protons of the hydroxyl groups act as hydrogen bond donors.

| Property | This compound | 2,6-Dihydroxypyridine (Analogue) | Rationale for Influence on Solubility |

| Molecular Formula | C₅H₄N₂O₄ | C₅H₅NO₂ | The addition of the -NO₂ group increases molecular weight and adds significant polarity. |

| Molecular Weight | 156.09 g/mol | 111.10 g/mol [3] | Higher molecular weight can sometimes correlate with lower solubility, but electronic effects are more dominant here. |

| CAS Number | 16013-84-6[4] | 626-06-2[3][5] | N/A |

| Appearance | Solid (Predicted) | Colorless Solid[3] | The solid state necessitates overcoming crystal lattice energy for dissolution. |

| Melting Point | >300 °C (Predicted) | 190–191 °C[3] | A high predicted melting point suggests strong intermolecular forces (likely H-bonding) in the crystal lattice, which must be overcome by the solvent. |

| Aqueous Solubility | Predicted to be sparingly soluble | Soluble (41 g/L)[3][6] | The parent diol is quite water-soluble. The nitro group's electron-withdrawing nature may decrease the pKa of the hydroxyl groups, potentially altering water solubility depending on pH. |

| Key Structural Features | Two hydroxyl (-OH) groups (H-bond donors), one nitro (-NO₂) group (strong H-bond acceptor), pyridine nitrogen (H-bond acceptor) | Two hydroxyl (-OH) groups (H-bond donors), pyridine nitrogen (H-bond acceptor) | The ability to both donate and accept multiple hydrogen bonds is the single most critical factor determining solubility in polar solvents. |

Note: Properties for this compound are predicted based on its structure and data from analogous compounds due to a lack of published experimental data.

Theoretical Principles of Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like." This means that substances with similar intermolecular forces are more likely to be soluble in one another.[7]

-

Polarity: Polar solvents have distinct regions of positive and negative charge and effectively dissolve polar solutes. Nonpolar solvents lack this charge separation and dissolve nonpolar solutes. This compound is an intensely polar molecule due to its three heteroatoms (N, O) and the highly polarized nitro and hydroxyl groups.

-

Hydrogen Bonding: This is the strongest type of intermolecular force. For a solvent to be effective with this compound, it must be able to disrupt the strong hydrogen bonds the molecule forms with itself in its crystal lattice. Solvents that are both hydrogen bond donors and acceptors will be most effective.

-

Tautomerism: 2,6-dihydroxypyridine is known to exist in multiple tautomeric forms, with the pyridone form often being predominant in polar solvents like water and DMSO.[3][6] This phenomenon will also apply to the nitrated derivative and will influence its interaction with different solvents.

Experimental Determination of Solubility: The Shake-Flask Method

To obtain definitive, quantitative solubility data, the equilibrium solubility must be measured. The Shake-Flask method is the gold-standard technique recognized for its reliability and is a thermodynamic measurement.[1]

Detailed Experimental Protocol: Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specified temperature (e.g., 25 °C).

Materials:

-

This compound (high purity solid)

-

Selected organic solvents (analytical grade)

-

Glass vials with screw caps

-

Orbital shaker or thermomixer

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE for organic solvents)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for quantification

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid this compound to a pre-weighed glass vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.

-

Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the chosen organic solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in an orbital shaker or thermomixer set to a constant temperature (e.g., 25 °C). Agitate the suspension for a prolonged period (typically 24 to 48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, allow the vial to stand at the same constant temperature to let the excess solid settle. For complete separation, centrifuge the vial at a high speed.

-

Sample Collection: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately filter the solution through a 0.45 µm syringe filter into a clean vial. This step is critical to remove any microscopic undissolved particles.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the chosen analytical method.

-

Quantification: Analyze the concentration of the diluted sample using a pre-validated HPLC or UV-Vis spectrophotometry method against a calibration curve prepared with known concentrations of this compound.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or µg/mL.

Experimental Workflow Diagram

Caption: Workflow for the Shake-Flask solubility determination method.

Predicted Solubility Profile of this compound

The following table summarizes the predicted solubility of this compound in a range of common organic solvents, categorized by their polarity and protic nature. These predictions are based on the physicochemical principles discussed above.

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Highly Soluble | Excellent hydrogen bond acceptor, highly polar. Very effective at solvating both the hydroxyl and nitro groups. |

| Dimethylformamide (DMF) | Highly Soluble | Similar to DMSO, a highly polar solvent capable of accepting hydrogen bonds effectively. | |

| Acetonitrile (ACN) | Sparingly Soluble | Polar, but a weaker hydrogen bond acceptor than DMSO or DMF. May not sufficiently overcome the crystal lattice energy. | |

| Acetone | Slightly to Sparingly Soluble | Moderate polarity and H-bond accepting ability. Lower efficacy than ACN is expected. | |

| Polar Protic | Methanol (MeOH) | Soluble | Capable of both donating and accepting hydrogen bonds, making it effective at solvating the polar functional groups. |

| Ethanol (EtOH) | Moderately Soluble | Similar to methanol but slightly less polar. Solubility is expected to be good but lower than in methanol. | |

| Water (H₂O) | Sparingly Soluble | While the parent diol is water-soluble[6], the bulky and electron-withdrawing nitro group may disrupt the optimal hydrogen-bonding network with water, reducing solubility. | |

| Non-Polar | Toluene | Insoluble | Lacks the polarity and hydrogen bonding capability to interact with and dissolve the highly polar solute. |

| Hexane | Insoluble | A non-polar alkane, completely incompatible with the solute's functional groups. | |

| Dichloromethane (DCM) | Very Slightly Soluble | Possesses some dipole moment but cannot hydrogen bond effectively. Unlikely to be a good solvent. | |

| Diethyl Ether | Very Slightly to Insoluble | Low polarity and only weak H-bond accepting ability. Insufficient to dissolve the compound. |

Discussion and Field Insights

The predicted solubility profile highlights a clear trend: this compound will exhibit the highest solubility in highly polar, aprotic solvents like DMSO and DMF . This is a common characteristic for complex, multi-functional molecules rich in hydrogen bond donors and acceptors.[8] The ability of these solvents to act as potent hydrogen bond acceptors allows them to effectively break apart the strong intermolecular hydrogen bonds within the compound's crystal lattice.

For researchers in drug discovery, this indicates that DMSO would be an ideal solvent for preparing stock solutions for high-throughput screening assays. For process chemists, the poor solubility in non-polar solvents like hexane and toluene suggests these could be effective anti-solvents for inducing crystallization and purification. A mixture of a "good" solvent (like methanol) and a "poor" anti-solvent (like diethyl ether or toluene) could be a promising system for recrystallization.

The moderate solubility in polar protic solvents like methanol and ethanol makes them suitable for certain reactions or for purification techniques like column chromatography, where complete dissolution is required but extreme polarity is not.

Safety and Handling Considerations

While specific toxicity data for this compound is not available, compounds containing the nitropyridine moiety should be handled with care. Structurally related compounds are known to be irritants and potentially toxic.[9][10]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is a highly polar molecule whose solubility is dominated by its capacity for strong hydrogen bonding. It is predicted to be highly soluble in polar aprotic solvents such as DMSO and DMF, moderately soluble in polar protic solvents like methanol, and effectively insoluble in non-polar solvents. This guide provides a robust theoretical framework for understanding these properties and a validated experimental protocol—the Shake-Flask method—for their quantitative determination. This knowledge is essential for scientists to make informed decisions regarding solvent selection for synthesis, purification, formulation, and biological screening, thereby accelerating research and development.

References

-

Wikipedia. (n.d.). 2,6-Dihydroxypyridine. Retrieved from [Link]

-

Acros Pharmatech. (n.d.). 2,3-Dihydroxypyridine. Retrieved from [Link]

-

Bakke, J. M. (2001). Synthesis and Functionalization of 3-Nitropyridines. Doctoral Thesis, Norwegian University of Science and Technology. Retrieved from [Link]

-

MDPI. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]

-

PubChem. (n.d.). 2,6-Dichloro-3-nitropyridine. Retrieved from [Link]

-

PubChem. (n.d.). 3-Nitropyridine. Retrieved from [Link]

-

PubChem. (n.d.). 3-Nitropyridine-2-carboxylic acid. Retrieved from [Link]

-

PubChem. (n.d.). 2,6-Dimethyl-3-nitropyridin-4-ol. Retrieved from [Link]

-

ResearchGate. (2016). Nitropyridines, Their Synthesis and Reactions. Retrieved from [Link]

-

ResearchGate. (2018). Calculated Physicochemical Properties of Dihydropyridine Derivatives. Retrieved from [Link]

-

PubChem. (n.d.). 3-Nitropyridine. Retrieved from [Link]

-

Pipzine Chemicals. (n.d.). 2,3-Dihydroxypyridine Manufacturer & Supplier in China. Retrieved from [Link]

-

PMC. (2021). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Retrieved from [Link]

-

MDPI. (2021). Solubility of Luteolin and Other Polyphenolic Compounds in Water, Nonpolar, Polar Aprotic and Protic Solvents by Applying FTIR/HPLC. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. 16013-84-6|this compound|BLD Pharm [bldpharm.com]

- 5. 2,6-Dihydroxypyridine | 626-06-2 [chemicalbook.com]

- 6. 2,6-Dihydroxypyridine - Wikipedia [en.wikipedia.org]

- 7. nva.sikt.no [nva.sikt.no]

- 8. mdpi.com [mdpi.com]

- 9. 2,6-Dichloro-3-nitropyridine | C5H2Cl2N2O2 | CID 85239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 3-Nitropyridine | C5H4N2O2 | CID 137630 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Nitropyridine-2,6-diol: Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Substituted Pyridines

The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives forming the basis of numerous pharmaceuticals, agrochemicals, and functional materials. The introduction of nitro groups and hydroxyl moieties to the pyridine ring significantly influences its electronic properties and reactivity, opening avenues for diverse chemical transformations and biological activities. 3-Nitropyridine-2,6-diol, a lesser-known derivative, represents an intriguing intersection of these functionalities. This guide provides a comprehensive overview of the discovery, synthesis, and chemical properties of this compound, offering a valuable resource for researchers exploring the landscape of substituted pyridines. While direct historical accounts of its discovery are scarce, its synthesis is logically derived from established principles of pyridine chemistry, particularly the nitration of dihydroxypyridines.

Historical Context and Plausible Discovery

The history of this compound is intrinsically linked to the broader development of pyridine chemistry. The direct nitration of pyridine is notoriously challenging due to the electron-deficient nature of the ring, which is further deactivated by protonation under acidic nitrating conditions.[1] Early methods often required harsh conditions and resulted in low yields.[1]

A significant advancement came with the understanding that the strategic placement of activating groups could facilitate electrophilic substitution. The two hydroxyl groups in the precursor, 2,6-dihydroxypyridine, are activating and ortho-, para-directing. This makes the 3- and 5-positions susceptible to electrophilic attack. The synthesis of this compound, therefore, is most plausibly achieved through the direct nitration of 2,6-dihydroxypyridine. While a singular "discovery" paper for this compound is not readily identifiable in the surveyed literature, its existence is noted through its Chemical Abstracts Service (CAS) number (16013-84-6). This suggests its synthesis and characterization have been documented, likely within broader studies on pyridine derivatives or as a chemical intermediate.

The development of more sophisticated nitration methods, such as the use of dinitrogen pentoxide in aprotic solvents, provided milder and more efficient routes to various nitropyridines.[2] These methods likely enabled the synthesis of more complex and sensitive pyridine derivatives, including this compound.

Chemical Properties of this compound

The physicochemical properties of this compound are crucial for its handling, characterization, and application in further synthetic endeavors. While a comprehensive experimental dataset for this specific compound is not widely published, its properties can be inferred from related structures and are summarized below based on available information.

| Property | Value | Source/Reference |

| Molecular Formula | C₅H₄N₂O₄ | - |

| Molecular Weight | 156.10 g/mol | - |

| CAS Number | 16013-84-6 | - |

| Appearance | Likely a solid | Inferred from related compounds |

| Melting Point | Not available | - |

| Solubility | Likely soluble in polar organic solvents | Inferred from related compounds |

| ¹H NMR | Not available | - |

| ¹³C NMR | Not available | - |

| IR Spectroscopy | Not available | - |

| Mass Spectrometry | Not available | - |

Synthesis of this compound: A Proposed Experimental Protocol

The synthesis of this compound is predicated on the nitration of 2,6-dihydroxypyridine. The hydroxyl groups at the 2- and 6-positions activate the pyridine ring towards electrophilic substitution, directing the incoming nitro group to the 3-position. Below is a detailed, self-validating experimental protocol based on established nitration methodologies for activated pyridine rings.

Causality Behind Experimental Choices:

-

Starting Material: 2,6-Dihydroxypyridine is chosen due to the activating and directing effects of the hydroxyl groups, which facilitate the desired regioselective nitration.

-

Nitrating Agent: A mixture of concentrated nitric acid and sulfuric acid is a classic and effective nitrating agent. Sulfuric acid protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction.

-

Temperature Control: The reaction is initially cooled to control the exothermic nature of the nitration reaction and to prevent over-nitration or degradation of the starting material. The subsequent warming to room temperature allows the reaction to proceed to completion.

-

Work-up Procedure: Pouring the reaction mixture onto ice serves to quench the reaction and precipitate the product, which is often less soluble in cold water. The subsequent filtration and washing steps are crucial for isolating and purifying the product.

Step-by-Step Methodology:

-

Preparation of the Reaction Vessel: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, place 2,6-dihydroxypyridine (1 equivalent).

-

Dissolution and Cooling: Carefully add concentrated sulfuric acid (e.g., 5-10 equivalents) to the flask while stirring. The mixture may warm up; cool the flask in an ice bath to 0-5 °C.

-

Preparation of the Nitrating Mixture: In a separate beaker, cautiously prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (2-3 equivalents) while cooling in an ice bath.

-

Nitration Reaction: Add the prepared nitrating mixture dropwise to the cooled solution of 2,6-dihydroxypyridine in sulfuric acid, ensuring the temperature does not exceed 10 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours. Then, let the mixture slowly warm to room temperature and continue stirring for an additional 2-4 hours.

-

Isolation of the Product: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. A precipitate of this compound should form.

-

Purification: Collect the precipitate by vacuum filtration and wash it thoroughly with cold water until the washings are neutral. The crude product can be further purified by recrystallization from a suitable solvent (e.g., water or an ethanol-water mixture).

-

Characterization: Dry the purified product under vacuum and characterize it using standard analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its identity and purity.

Visualization of the Synthesis Pathway

The synthesis of this compound from its precursor can be visualized as a straightforward electrophilic aromatic substitution reaction.

Caption: Synthesis of this compound via nitration of 2,6-dihydroxypyridine.

Potential Applications and Future Directions

While specific applications of this compound are not extensively documented, its structure suggests potential utility in several areas of research and development:

-

Medicinal Chemistry: The presence of nitro and hydroxyl groups offers multiple points for further functionalization, making it a potential scaffold for the synthesis of novel bioactive molecules. Nitropyridine derivatives have been investigated for a wide range of therapeutic applications, including as anticancer and antimicrobial agents.[3][4]

-

Materials Science: The electron-withdrawing nitro group and electron-donating hydroxyl groups can impart interesting electronic and optical properties to the molecule. This could make it a candidate for incorporation into functional dyes, polymers, or other advanced materials.[5]

-

Chemical Intermediate: this compound can serve as a versatile building block for the synthesis of more complex heterocyclic systems. The nitro group can be reduced to an amino group, which can then undergo a variety of transformations.

Future research on this compound should focus on the full characterization of its physicochemical and spectroscopic properties, exploration of its reactivity, and evaluation of its potential in various applications. The development of efficient and scalable synthesis protocols will be crucial for enabling these future investigations.

References

Sources

A Theoretical Investigation into the Electronic Structure of 3-Nitropyridine-2,6-diol: A Computational Chemistry Whitepaper

This technical guide provides a comprehensive theoretical framework for investigating the electronic structure of 3-Nitropyridine-2,6-diol. While direct experimental and extensive theoretical data for this specific molecule are nascent in publicly available literature, this paper outlines a robust computational methodology based on well-established quantum chemical techniques. The insights derived from such a study are pivotal for researchers in drug development and materials science, offering a foundational understanding of the molecule's reactivity, stability, and potential biological activity.

The pyridine ring is a cornerstone in medicinal chemistry, and its derivatives are integral to numerous FDA-approved drugs.[1][2] The addition of functional groups, such as a nitro group (—NO₂) and hydroxyl groups (—OH), can significantly alter the electronic properties and, consequently, the biological and chemical behavior of the parent molecule.[3] Theoretical studies, particularly those employing Density Functional Theory (DFT), are indispensable for elucidating these electronic subtleties at the atomic level.[1]

This guide will detail the proposed computational workflow, from geometry optimization to the analysis of frontier molecular orbitals and molecular electrostatic potential, providing a virtual roadmap for the comprehensive electronic characterization of this compound.

Part 1: Computational Methodology

The cornerstone of a reliable theoretical study is a well-defined computational protocol. The following section details the proposed methodology for the analysis of this compound, grounded in approaches that have been successfully applied to similar nitropyridine derivatives.[4][5][6]

Geometry Optimization and Vibrational Analysis

The initial step involves the optimization of the molecular geometry of this compound. This is crucial as all subsequent electronic property calculations are dependent on a stable, minimum-energy structure.

Experimental Protocol:

-

Initial Structure Creation: The initial 3D structure of this compound will be constructed using a molecular modeling software (e.g., GaussView).

-

Computational Method: Density Functional Theory (DFT) with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and reliable method for such systems.[5][6]

-

Basis Set Selection: The 6-311++G(d,p) basis set is recommended, as it provides a good balance between computational cost and accuracy for molecules containing heteroatoms and allows for the description of diffuse electronic functions.[4][5]

-

Optimization Procedure: The geometry will be optimized without any symmetry constraints to locate the global minimum on the potential energy surface.

-

Vibrational Frequency Calculation: Following optimization, vibrational frequencies will be calculated at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculated frequencies can also be compared with experimental IR and Raman spectra for validation.[4][7]

Diagram 1: Computational Workflow for Geometrical and Vibrational Analysis

Caption: A schematic of the computational steps for geometry optimization and vibrational frequency calculation.

Part 2: Electronic Property Analysis

With an optimized molecular structure, a detailed investigation of the electronic properties can be undertaken. This section focuses on the analysis of frontier molecular orbitals (FMOs) and the molecular electrostatic potential (MEP), which are critical for understanding the molecule's reactivity and intermolecular interactions.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity.[8] The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability.

Expected Insights for this compound:

-

HOMO Distribution: The HOMO is expected to be localized primarily on the electron-rich diol-substituted pyridine ring, particularly on the oxygen atoms of the hydroxyl groups.

-

LUMO Distribution: The LUMO is anticipated to be concentrated on the electron-withdrawing nitro group and the pyridine ring's nitrogen atom.

-

Energy Gap: The presence of both electron-donating (—OH) and electron-withdrawing (—NO₂) groups is likely to result in a relatively small HOMO-LUMO gap, suggesting a molecule with potentially high reactivity and charge transfer capabilities.

Table 1: Predicted Frontier Molecular Orbital Properties

| Property | Predicted Value/Location | Implication |

| HOMO Energy | Relatively High | Good electron donor |

| LUMO Energy | Relatively Low | Good electron acceptor |

| HOMO-LUMO Gap | Small | High chemical reactivity, potential for intramolecular charge transfer |

| HOMO Location | Pyridine ring, Oxygen atoms of hydroxyl groups | Sites for electrophilic attack |

| LUMO Location | Nitro group, Nitrogen atom of the pyridine ring | Sites for nucleophilic attack |

Molecular Electrostatic Potential (MEP)

The MEP is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack.[9][10] The MEP map is color-coded, with red indicating regions of negative electrostatic potential (electron-rich) and blue representing areas of positive electrostatic potential (electron-poor).

Predicted MEP for this compound:

-